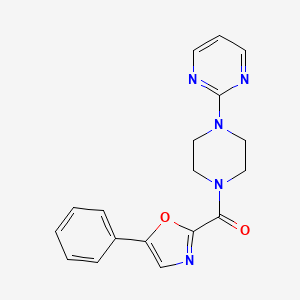

(5-Phenyl-oxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

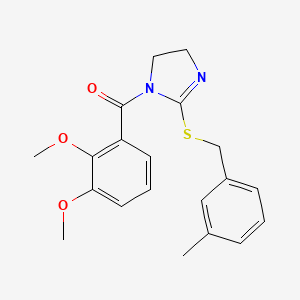

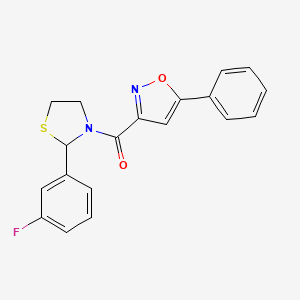

(5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic compound that features both an oxazole and a piperazine ring

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme action or receptor binding .

Medicine

Medically, (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a versatile tool in various applications .

Wirkmechanismus

Target of Action

Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme responsible for hydrolyzing acetylcholine (ACh), a neurotransmitter that plays an important role in learning and memory .

Mode of Action

Similar compounds have been found to inhibit ache, thereby increasing the concentration of ach in the brain . This can enhance cognitive functions, making these compounds potential treatments for neurodegenerative diseases like Alzheimer’s disease .

Biochemical Pathways

By inhibiting ache, similar compounds can affect the cholinergic pathway, which involves the neurotransmitter ach . This can lead to enhanced cognitive functions, as ACh plays a crucial role in learning and memory .

Result of Action

Similar compounds have been found to inhibit ache, leading to an increase in ach concentration in the brain . This can enhance cognitive functions, potentially making these compounds useful in treating neurodegenerative diseases like Alzheimer’s disease .

Biochemische Analyse

Biochemical Properties

(5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of acetylcholine in the nervous system . The compound exhibits selective inhibitory activity against AChE, which suggests its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The interaction between (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone and AChE involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission.

Cellular Effects

The effects of (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone on various cell types and cellular processes have been extensively studied. In neuronal cells, the compound has been shown to enhance synaptic transmission by increasing the levels of acetylcholine . This leads to improved cognitive function and memory retention. Additionally, (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone has been observed to influence cell signaling pathways, particularly those involved in neuroprotection and anti-inflammatory responses. It modulates the expression of genes associated with synaptic plasticity and neuronal survival, thereby contributing to its therapeutic potential.

Molecular Mechanism

The molecular mechanism of action of (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone involves its interaction with key biomolecules at the molecular level. The compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity . This inhibition is achieved through a mixed-type mechanism, involving both competitive and non-competitive inhibition. By preventing the hydrolysis of acetylcholine, (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone enhances cholinergic signaling, which is crucial for cognitive function. Additionally, the compound may interact with other proteins and receptors involved in neuroinflammation and oxidative stress, further contributing to its neuroprotective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods Long-term studies have shown that continuous exposure to (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone leads to sustained enhancement of cholinergic neurotransmission and neuroprotection

Dosage Effects in Animal Models

The effects of (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone vary with different dosages in animal models. At low to moderate doses, the compound has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases . At higher doses, it may exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects highlight the importance of determining the optimal therapeutic dosage for safe and effective use.

Metabolic Pathways

(5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by hepatic enzymes, including cytochrome P450 isoforms, leading to the formation of various metabolites. These metabolites may retain some of the biological activity of the parent compound or be further processed for excretion. The interaction of (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone with metabolic enzymes can influence its pharmacokinetics and overall efficacy.

Transport and Distribution

The transport and distribution of (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins . The compound is able to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it may be transported by membrane-bound transporters and distributed to various subcellular compartments. The localization and accumulation of (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone can influence its activity and therapeutic potential.

Subcellular Localization

The subcellular localization of (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone plays a crucial role in its activity and function . The compound is primarily localized in the cytoplasm and may also be found in the nucleus, where it can interact with nuclear receptors and transcription factors. Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments. The subcellular distribution of (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is essential for its role in modulating cellular processes and signaling pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the complex reaction sequences .

Analyse Chemischer Reaktionen

Types of Reactions

(5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares the piperazine and pyrimidine moieties but differs in the oxazole ring.

Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives: These compounds have similar structural features but include a thiazole ring instead of an oxazole.

Uniqueness

What sets (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone apart is its unique combination of the oxazole and piperazine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

IUPAC Name |

(5-phenyl-1,3-oxazol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2/c24-17(16-21-13-15(25-16)14-5-2-1-3-6-14)22-9-11-23(12-10-22)18-19-7-4-8-20-18/h1-8,13H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLGXVAQHWCXCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NC=C(O3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2494003.png)

![N-[2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2494004.png)

![1-(3-methoxyphenyl)-4-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)piperazine](/img/structure/B2494006.png)

![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2494022.png)

![4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2494023.png)

![2-(4-chlorophenoxy)-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B2494025.png)